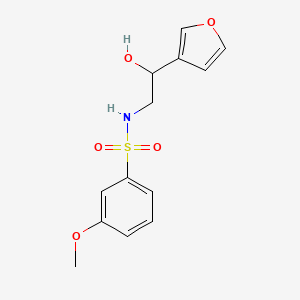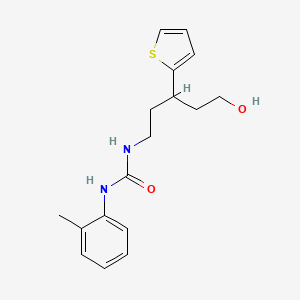
1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea, commonly known as THP-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. THP-1 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Acetylcholinesterase Inhibitors Flexible urea compounds have been synthesized and evaluated for their antiacetylcholinesterase activity, a key target in Alzheimer's disease treatment. These compounds show that a linear spacer can maintain high inhibitory activities, suggesting potential applications in designing new therapeutics for neurodegenerative diseases Vidaluc et al., 1995.
Neuropeptide Y5 Receptor Antagonists Urea derivatives have been optimized for in vitro potency as neuropeptide Y5 receptor antagonists, showing potential applications in treating obesity and related metabolic disorders. The most potent compounds exhibit significant activity, indicating their utility in developing treatments targeting the NPY5 receptor Fotsch et al., 2001.
Synthesis of Active Metabolites The stereoselective synthesis of active metabolites of potent kinase inhibitors has been achieved using urea compounds, demonstrating their importance in the development of cancer therapeutics. These findings highlight the utility of urea derivatives in synthesizing biologically active compounds Chen et al., 2010.
Anticonvulsant Activity Urea/thiourea derivatives have shown significant anticonvulsant activity in models, suggesting their application in epilepsy treatment. The structure-activity relationship studies provide valuable insights for designing safer and more effective anticonvulsant drugs Thakur et al., 2017.
Fluorescent Probes for Metal Ions Urea derivatives have been applied as fluorescent probes for selective detection of metal ions such as Al3+, which is crucial for environmental monitoring and biomedical applications. The development of such sensors demonstrates the versatility of urea compounds in analytical chemistry Wang et al., 2017.
properties
IUPAC Name |
1-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13-5-2-3-6-15(13)19-17(21)18-10-8-14(9-11-20)16-7-4-12-22-16/h2-7,12,14,20H,8-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPDCAXNZNCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

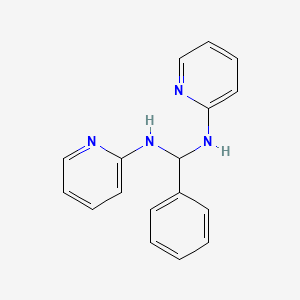
![[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide](/img/structure/B2578149.png)
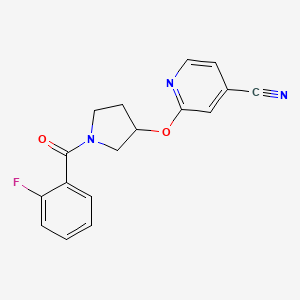
![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2578154.png)

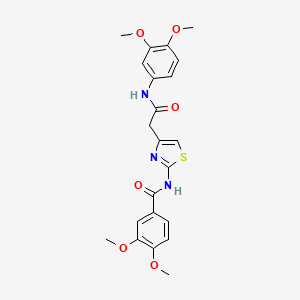

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2578161.png)
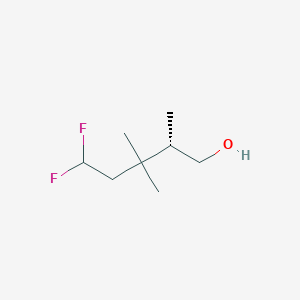

![3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2578165.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578166.png)
